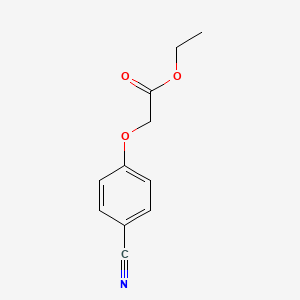

Ethyl 2-(4-cyanophenoxy)acetate

Description

Ethyl 2-(4-cyanophenoxy)acetate (CAS: 30041-95-3) is an aromatic ether-ester compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Structurally, it consists of a para-cyanophenoxy group linked to an ethyl acetate moiety. This compound is synthesized via alkylation of 4-cyanophenol with ethyl bromoacetate under basic conditions, yielding a white crystalline solid with a melting point of 50–53°C and a high purity (86% yield after purification) . Its spectral characterization includes distinct NMR signals (e.g., δ 7.58 ppm for aromatic protons, δ 4.26 ppm for the ethyl group) and a molecular ion peak at m/z 205.1 in EI-MS . The electron-withdrawing cyano group enhances the electrophilicity of the aromatic ring, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(4-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIFHLRZVOQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952436 | |

| Record name | Ethyl (4-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30041-95-3 | |

| Record name | Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30041-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-cyanophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-cyanophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-cyanophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. The general procedure involves the reaction of 4-hydroxybenzonitrile with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone under reflux conditions for 12-24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, maintaining controlled reaction conditions, and employing efficient purification methods such as recrystallization or chromatography.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(4-cyanophenoxy)acetic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Hydrolysis: 2-(4-cyanophenoxy)acetic acid.

Reduction: 2-(4-aminophenoxy)acetate.

Substitution: Depending on the nucleophile, various substituted phenoxyacetates.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(4-cyanophenoxy)acetate is characterized by the presence of a cyanophenoxy group attached to an ethyl acetate moiety. Its molecular formula is , and it can be synthesized through a nucleophilic substitution reaction involving 4-cyanophenol and ethyl bromoacetate in the presence of a base like potassium carbonate, typically performed in acetone under reflux conditions for 12-24 hours .

Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Cyanophenol + Ethyl Bromoacetate | Potassium Carbonate, Acetone, Reflux | This compound |

| 2 | This compound + Aqueous Acid/Base | Hydrolysis | 2-(4-Cyanophenoxy)acetic acid |

| 3 | This compound + Lithium Aluminum Hydride | Anhydrous Ether | 2-(4-Aminophenoxy)acetate |

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as selective inhibitors against specific targets such as thioredoxin-glutathione reductase in Schistosoma mansoni, indicating its role in developing treatments for schistosomiasis .

Materials Science

In materials science, this compound is utilized in the development of novel polymers and materials with specific properties. The unique characteristics imparted by the cyano group contribute to enhanced material performance, making it valuable in creating advanced composites and coatings .

Biological Studies

This compound has been used as a probe or ligand in biochemical assays. Its ability to interact with various molecular targets allows researchers to study enzyme inhibition and other biological mechanisms. Notably, it has shown submicromolar potency in inhibiting soluble epoxide hydrolase, which is linked to inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The cyano group enhances hydrogen bonding capabilities, influencing binding affinity with proteins and enzymes.

Key Biological Activities

- Antimicrobial Activity : Derivatives have shown significant activity against pathogens, potentially serving as leads for new antimicrobial agents.

- Antitumor Potential : Structural analogs indicate potential antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has demonstrated efficacy in inhibiting specific enzymes involved in metabolic pathways, suggesting therapeutic implications for inflammatory diseases .

Case Studies and Research Findings

Research has highlighted the diverse applications of this compound across various domains:

- A study indicated its effectiveness as a selective inhibitor against Schistosoma mansoni thioredoxin-glutathione reductase, showcasing its potential in treating parasitic infections .

- Another investigation explored its role in developing polymeric materials with enhanced thermal stability and mechanical properties due to the incorporation of the cyano group .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanophenoxy)acetate depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(4-cyanophenoxy)acetate belongs to a broader class of phenoxyacetate esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

- Ethyl 2-(4-aminophenoxy)acetate: Replacing the cyano group with an amino (-NH₂) group significantly alters electronic properties. The amino group is electron-donating, reducing the ring's electrophilicity. This derivative has a higher melting point (56–58°C) and lower lipophilicity, making it suitable for aqueous-phase reactions.

- Ethyl 2-(4-fluorophenoxy)acetate: The fluorine substituent (electron-withdrawing via inductive effect but slightly electron-donating via resonance) results in intermediate reactivity. It has a molecular weight of 198.19 g/mol and is synthesized with yields up to 95.6% . Fluorine’s small size and high electronegativity enhance metabolic stability compared to cyano derivatives.

- Ethyl 2-(4-chlorophenoxy)acetoacetate: Incorporation of a chlorine atom and an acetoacetate group increases steric bulk and reactivity. This compound (CAS: 10263-19-1) is used in pesticide synthesis, with a molecular weight of 256.68 g/mol and a keto-enol tautomerism that influences its chelating properties .

Ester Group Modifications

- Mthis compound: Replacing the ethyl ester with a methyl group reduces molecular weight (193.18 g/mol) and lipophilicity.

- tert-Butyl 2-(2-(4-cyanophenoxy)phenyl)acetate: The tert-butyl group introduces steric hindrance, reducing reaction yields (51%) but enhancing hydrolytic stability. This derivative is used in fragment-based drug discovery for its balanced solubility and target-binding capacity .

Linkage and Functional Group Variations

- These thioesters are studied as snake venom metalloproteinase inhibitors, leveraging sulfur’s polarizability for stronger enzyme interactions .

- Bis[2-(4-cyanophenoxy)ethyl] sulfide: A dimeric analog with a sulfide bridge (-S-) exhibits a higher melting point (110–111°C) and molecular weight (324.09 g/mol). The sulfide linkage enhances rigidity and π-stacking interactions in crystal lattices .

Data Table: Key Properties of this compound and Analogs

Biological Activity

Ethyl 2-(4-cyanophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyanophenoxy group attached to an ethyl acetate moiety. The molecular formula is . It can be synthesized through the reaction of 4-cyanophenol with ethyl chloroacetate under basic conditions, yielding high purity and yield rates .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, the cyano group can participate in hydrogen bonding, enhancing its interaction with proteins and enzymes. The ester moiety may undergo hydrolysis to release active metabolites that exert pharmacological effects .

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been tested against Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), showing potential as a selective inhibitor with implications for treating schistosomiasis .

2. Antitumor Potential

Studies have suggested that compounds related to this compound may possess antitumor activity. The structural similarities with other active compounds indicate a potential for inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown submicromolar potency in inhibiting soluble epoxide hydrolase (sEH), which is linked to various inflammatory diseases .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.